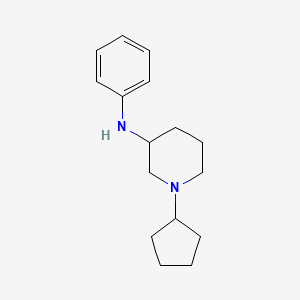![molecular formula C22H25ClN2O2 B5968546 1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane is a chemical compound that belongs to the family of benzodiazepines. It is also known as Ro 15-1788 or flumazenil. This compound has been extensively studied for its scientific research applications in the field of neuroscience and pharmacology.
作用机制
The benzodiazepine receptor is a subtype of the GABA-A receptor. GABA is the main inhibitory neurotransmitter in the brain, and the GABA-A receptor is responsible for mediating the effects of GABA. Benzodiazepines enhance the effects of GABA on the GABA-A receptor, leading to an increase in inhibitory neurotransmission. 1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane blocks the binding of benzodiazepines to the benzodiazepine receptor, thereby reducing the effects of benzodiazepines on the GABA-A receptor.
Biochemical and physiological effects:
1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. It has also been shown to have a positive effect on memory consolidation and retrieval. In addition, it has been shown to have anxiogenic effects, which suggests that the benzodiazepine receptor plays a role in anxiety.
实验室实验的优点和局限性
One of the main advantages of using 1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane in lab experiments is its high affinity for the benzodiazepine receptor. This allows for the effective blocking of the effects of benzodiazepines on the GABA-A receptor. However, one of the limitations of using this compound is its anxiogenic effects, which may confound the results of experiments investigating the role of the benzodiazepine receptor in anxiety.
未来方向
There are a number of future directions for research involving 1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane. One area of research is the investigation of the role of the benzodiazepine receptor in the development of anxiety disorders. Another area of research is the investigation of the effects of benzodiazepines on memory consolidation and retrieval. Additionally, there is a need for further investigation into the biochemical and physiological effects of this compound, particularly with regard to its anxiogenic effects.
合成方法
The synthesis of 1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane involves the reaction of 3-(3-chlorophenyl)-3-phenylpropanoyl chloride with 1,4-diazepane in the presence of an organic base such as triethylamine. The resulting product is then acetylated with acetic anhydride to yield 1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane. This synthesis method has been well established and is widely used in the production of this compound for scientific research purposes.
科学研究应用
1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane is a potent antagonist of the benzodiazepine receptor. It is commonly used in scientific research to study the role of the benzodiazepine receptor in various physiological and pathological conditions. This compound has been shown to have a high affinity for the benzodiazepine receptor and can effectively block the binding of benzodiazepines to this receptor. It has also been used to investigate the effects of benzodiazepines on memory, anxiety, and sleep.
属性
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)-3-(3-chlorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-17(26)24-11-6-12-25(14-13-24)22(27)16-21(18-7-3-2-4-8-18)19-9-5-10-20(23)15-19/h2-5,7-10,15,21H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIWMQNCTXTXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968466.png)
![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)
![3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)
![7-[(5-oxopyrrolidin-2-yl)acetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968486.png)
![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
